molecular formula C25H24N4O B11345992 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]

2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]

Cat. No.: B11345992
M. Wt: 396.5 g/mol
InChI Key: NBDOKIZLIYLRDO-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo[h][1,2,4]triazolo[1,5-c]quinazoline moiety and a cyclopentane ring, with an ethoxyphenyl group attached to the triazoloquinazoline structure.

Preparation Methods

The synthesis of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] involves multiple steps, typically starting with the preparation of the benzo[h][1,2,4]triazolo[1,5-c]quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The spiro linkage is then introduced by reacting the quinazoline derivative with a cyclopentane-containing reagent. The ethoxyphenyl group is usually added through a substitution reaction, where an ethoxyphenyl halide reacts with the triazoloquinazoline intermediate .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups attached to the triazoloquinazoline core.

Scientific Research Applications

2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] include other spiro compounds with different substituents or ring structures. Examples include:

The uniqueness of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

13-(3-ethoxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13,16-heptaene-9,1'-cyclopentane]

InChI

InChI=1S/C25H24N4O/c1-2-30-19-10-7-9-17(14-19)23-27-24-21-22(26-16-29(24)28-23)20-11-4-3-8-18(20)15-25(21)12-5-6-13-25/h3-4,7-11,14,16H,2,5-6,12-13,15H2,1H3

InChI Key

NBDOKIZLIYLRDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5(CCCC5)CC6=CC=CC=C64

Origin of Product

United States

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